2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride
Overview
Description
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride is a chemical compound that features a benzoyl chloride group substituted with two chlorine atoms and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride typically involves the introduction of the difluoromethoxy group into a benzoyl chloride framework. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with difluoromethyl ether under specific conditions to achieve the desired substitution. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or toluene and may require the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive benzoyl chloride group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
2,4-Difluorobenzoyl chloride: Contains fluorine atoms instead of chlorine, leading to variations in chemical properties and uses.
6-(Difluoromethoxy)benzoyl chloride:
Uniqueness
2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-3-1-4(10)6(7(11)14)5(2-3)15-8(12)13/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURATOCFKVFMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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